3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4.BrH/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11;/h2-4H,1H3,(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNGLGCRJBYUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily through its interaction with biological targets. Key properties include:
- Antimicrobial Activity : Research indicates that 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide demonstrates significant antimicrobial effects against various pathogens. Its mechanism involves inhibiting key enzymes essential for microbial survival.
- Anticancer Potential : Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. It targets specific signaling pathways that are crucial for tumor growth and survival.
- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The research indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., breast and lung cancer) revealed that the compound effectively reduced cell viability and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these effects, demonstrating its potential as an anticancer therapeutic .
Case Study 3: Neuroprotection in Animal Models
Research exploring the neuroprotective effects of this compound in animal models of Alzheimer's disease showed promising results. Behavioral tests indicated improved cognitive function alongside reduced markers of inflammation and oxidative stress in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and analytical data of the target compound with two triazole derivatives from the evidence:
Key Observations :
- Substituent Effects : The target compound’s 2,6-difluorophenyl group contrasts with the 3-bromophenyl in analogs 1 and 3. Fluorine’s smaller size and higher electronegativity may enhance binding precision compared to bromine’s bulkier, polarizable nature .
- Core Heterocycles : The target’s 1,2,4-triazole core differs from analogs’ benzoxazol and oxadiazol moieties. Triazoles offer hydrogen-bonding versatility, whereas benzoxazol/oxadiazol groups may enhance π-π stacking or metabolic resistance .
- Salt vs. Neutral Forms : The hydrobromide salt in the target compound likely improves solubility compared to the neutral thione (Analog 1) or oxadiazol-amine (Analog 5) forms .
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
- Analog 1 shows C=S (1249 cm⁻¹) and C-Br (563 cm⁻¹) stretches absent in the target compound, which would instead exhibit C-F (~1100–1250 cm⁻¹) and N-H (amine) vibrations .
- Analog 5 lacks a triazole NH but includes oxadiazol C=N (1570 cm⁻¹), similar to the target’s triazole C=N (~1527 cm⁻¹ in Analog 1) .
1H-NMR :
- The target’s methyl group (δ ~2.5 ppm) aligns with Analog 1’s CH₃ (δ 2.48 ppm), while aromatic protons in the difluorophenyl group would resonate upfield compared to bromophenyl analogs (δ 6.58–8.26 ppm in Analog 1) .
Biological Activity
3-(2,6-Difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C10H9F2N3
- Molecular Weight : 225.19 g/mol
- CAS Number : 1364193-40-7
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization with the difluorophenyl group. Details on specific synthetic pathways can be found in various chemical literature and patents.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant anticancer activity. For instance, studies have shown that various derivatives of triazoles can inhibit the proliferation of cancer cell lines such as breast (MCF-7), colon (HCT116), and lung cancer cells. The presence of electron-withdrawing groups like difluorophenyl enhances this activity by increasing the compound's lipophilicity and altering its interaction with biological targets .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2,6-Difluorophenyl)-... | MCF-7 | 0.48 |
| 3-(2,6-Difluorophenyl)-... | HCT116 | 0.78 |
| 3-(2,6-Difluorophenyl)-... | A549 | 1.17 |
The mechanism by which triazole derivatives exert their anticancer effects is multifaceted:
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased activity of caspases has been observed, indicating that these compounds may trigger programmed cell death pathways .
Anti-Angiogenic Activity
In addition to direct anticancer effects, some studies suggest that these compounds possess antiangiogenic properties. This means they can inhibit the formation of new blood vessels that tumors need for growth and metastasis .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives in a preclinical setting. The study demonstrated that specific substitutions on the triazole ring led to enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
